N-(2-Fluorobenzyl)-2,5-dimethoxyaniline
Description
N-(2-Fluorobenzyl)-2,5-dimethoxyaniline (CAS: 1021124-41-3) is a substituted aniline derivative featuring a 2-fluorobenzyl group attached to the nitrogen atom of a 2,5-dimethoxyaniline backbone. This compound is part of a broader class of fluorinated benzyl-substituted anilines, which are of interest in medicinal chemistry and materials science due to their electronic and steric modulation properties.
Synthetic routes for related compounds involve palladium-catalyzed amination (e.g., coupling 2-bromoheterocycles with 2,5-dimethoxyaniline) or nucleophilic substitution reactions, as seen in the preparation of N-(4-fluorophenyl)-2,5-dimethoxyaniline . The compound’s physicochemical properties, such as its molecular weight (C₁₅H₁₆FNO₂; calc. 261.28 g/mol) and spectroscopic data (e.g., ESI-TOF-MS), align with structural analogs in the 2,5-dimethoxyaniline family .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-18-12-7-8-15(19-2)14(9-12)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRVUVYDICPIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-(2-Fluorobenzyl)-2,5-dimethoxyaniline has been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that compounds with similar structures can inhibit tubulin polymerization, a critical mechanism in cancer cell division. For instance, analogs of 2,5-dimethoxyaniline have shown promising antitumor activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
1.2 Neuropharmacological Effects
The compound is also being studied for its effects on neurotransmitter systems. Research on positional isomers of related compounds has demonstrated that modifications to the phenethylamine moiety can enhance binding affinity to serotonin receptors, which may lead to psychoactive effects. This suggests that this compound could exhibit similar properties, making it a candidate for further exploration in neuropharmacology .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with 2-fluorobenzyl chloride under basic conditions. The reaction conditions can be optimized to enhance yield and purity. A typical reaction setup includes the use of solvents like dichloromethane and bases such as triethylamine .
Table 1: Summary of Synthetic Conditions
| Reaction Component | Amount | Solvent | Base |
|---|---|---|---|
| 2,5-Dimethoxyaniline | 0.172 g (1.125 mmol) | Dichloromethane | Triethylamine |
| 2-Fluorobenzyl chloride | Variable | - | - |
Material Science Applications
3.1 Laccase Induction
In materials science, this compound has been utilized as a laccase inducer, which is significant for biocatalysis applications. Laccases are enzymes that catalyze the oxidation of phenolic compounds and are used in various industrial processes including bioremediation and textile dye degradation .
Case Studies
4.1 Anticancer Studies
A study focusing on the anticancer potential of compounds related to this compound demonstrated significant growth inhibition in pancreatic cancer cell lines when treated with structurally similar quinazolinediones that induce oxidative stress through reactive oxygen species (ROS) generation . This highlights the potential for developing new therapeutic agents based on the compound's structure.
4.2 Neuropharmacological Research
Research into the functional characterization of related phenethylamines has shown that certain substitutions can greatly influence their efficacy at serotonin receptors. For example, studies have reported EC50 values indicating strong binding affinities for specific isomers . This suggests that this compound could be further investigated for similar neuropharmacological effects.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the methoxy groups can influence its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorine Substitution Patterns
The position of the fluorine atom on the benzyl group significantly impacts molecular properties. For example:
- N-(2-Fluorobenzyl)-3,5-dimethoxyaniline (CAS: 1021097-73-3) shifts methoxy groups to the 3,5-positions, reducing symmetry and altering electronic distribution .
Methoxy Group Arrangements
Variations in methoxy substitution influence electronic and steric profiles:
- N-(4-Fluorobenzyl)-2,4-dimethoxyaniline (CAS: 1019594-96-7) places methoxy groups at 2,4-positions, creating a less conjugated system compared to 2,5-dimethoxy analogs .
- N-(3-Fluorobenzyl)-3-methoxyaniline (CAS: 1021114-31-7) lacks the second methoxy group, reducing electron-donating effects .
Table 1: Structural Analogs of N-(2-Fluorobenzyl)-2,5-dimethoxyaniline
| Compound Name | CAS Number | Substituents |
|---|---|---|
| This compound | 1021124-41-3 | 2-Fluorobenzyl, 2,5-dimethoxy |
| N-(3-Fluorobenzyl)-2,5-dimethoxyaniline | 1019592-64-3 | 3-Fluorobenzyl, 2,5-dimethoxy |
| N-(2-Fluorobenzyl)-3,5-dimethoxyaniline | 1021097-73-3 | 2-Fluorobenzyl, 3,5-dimethoxy |
| N-(4-Fluorobenzyl)-2,4-dimethoxyaniline | 1019594-96-7 | 4-Fluorobenzyl, 2,4-dimethoxy |
Palladium-Catalyzed Amination
A common method involves coupling brominated aromatics with 2,5-dimethoxyaniline using Pd₂(dba)₃ and ligands like dppf. For example, N-(4-fluorophenyl)-2,5-dimethoxyaniline was synthesized in 40% yield under similar conditions .
Nucleophilic Substitution
Reactions with acyl chlorides or benzyl halides, as in the synthesis of N-(2,5-dimethoxyphenyl)acetamide, provide moderate yields (50–60%) .
Analytical and Spectroscopic Data
- Mass Spectrometry: The N-(2-fluorobenzyl) group produces a characteristic fragment ion at m/z = 109.0448 (C₇H₆F⁺) in ESI-TOF-MS, distinguishing it from non-fluorinated analogs .
- NMR : ¹³C NMR signals for the 2,5-dimethoxy aniline moiety (δ ~151–157 ppm for methoxy carbons) are consistent across derivatives .
Biological Activity
N-(2-Fluorobenzyl)-2,5-dimethoxyaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorobenzyl group attached to a 2,5-dimethoxyaniline moiety. The presence of the fluorine atom and methoxy groups significantly influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H12FNO2 |
| Molecular Weight | 209.22 g/mol |
| CAS Number | 102-56-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorobenzyl group enhances the compound's binding affinity to various receptors and enzymes, which may modulate their activity. This interaction is crucial for its potential applications in drug development.
Key Mechanisms:
- Receptor Binding : The compound shows selective binding to serotonin receptors (5-HT receptors), which are implicated in mood regulation and other neurological functions.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer properties by inducing apoptosis in cancer cells .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can induce significant cytotoxic effects in various cancer cell lines by promoting reactive oxygen species (ROS) production, leading to oxidative stress and cell death .
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
- Neuropharmacological Effects : Its interaction with serotonin receptors suggests possible applications in treating mood disorders and other neuropsychiatric conditions.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on MIA PaCa-2 pancreatic cancer cells. The results indicated a dose-dependent increase in ROS levels, correlating with cell death. The compound exhibited an EC50 value of approximately 200 nM, demonstrating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Another investigation employed luminescent bioassays to evaluate the recruitment of β-arrestin 2 to serotonin receptors upon treatment with this compound. This study highlighted the compound's efficacy in modulating receptor activity, which could be leveraged for therapeutic purposes in neuropharmacology .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds such as N-(3-Fluorobenzyl)-2,5-dimethoxyaniline reveals distinct differences in biological activity attributed to structural variations:
| Compound | EC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 200 | Anticancer |
| N-(3-Fluorobenzyl)-2,5-dimethoxyaniline | 158 | Anticancer |
| N-(3-Chlorobenzyl)-2,5-dimethoxyaniline | 300 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
